1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step may involve the use of phenylhydrazine.
Attachment of the pyridin-4-ylmethyl group: This step may involve a nucleophilic substitution reaction using pyridine derivatives.
Formation of the carboxamide group: This can be achieved through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the pyridin-4-ylmethyl group.
3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.
1-methyl-3-phenyl-1H-pyrazole-4-carboxamide: Different position of the carboxamide group.
Uniqueness
1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyridin-4-ylmethyl and carboxamide groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-21-16(11-15(20-21)14-5-3-2-4-6-14)17(22)19-12-13-7-9-18-10-8-13/h2-11H,12H2,1H3,(H,19,22) |
InChI Key |
MXNUCMPJAOMDAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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